8-[(Trimethylsilyl)oxy]quinoline
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Overview
Description
Quinoline, 8-[(trimethylsilyl)oxy]- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes. The addition of a trimethylsilyl group at the 8-position enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(trimethylsilyl)oxy]- typically involves the introduction of the trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, resulting in the formation of Quinoline, 8-[(trimethylsilyl)oxy]- with high yield .
Industrial Production Methods
Industrial production of Quinoline, 8-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 8-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 8-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some quinoline derivatives are known to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the trimethylsilyl group.
Quinoline N-oxide: An oxidized derivative of quinoline.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 8-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This modification allows for more versatile applications in synthetic chemistry and increases its potential for biological activity compared to its parent compound and other derivatives .
Properties
CAS No. |
23111-13-9 |
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Molecular Formula |
C12H15NOSi |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
trimethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChI Key |
CALTXIVPFWCXLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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